3-Bromo-5-(1-bromo-ethyl)-pyridine
Description
3-Bromo-5-(1-bromo-ethyl)-pyridine is a brominated pyridine derivative featuring dual bromine substituents: one at the pyridine ring’s 3-position and another on the ethyl group at the 5-position.
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
3-bromo-5-(1-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |
InChI Key |
VPZNNRSSDYCQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-5-(2,5-difluorophenyl)pyridine
- Substituents : 2,5-difluorophenyl group at the 5-position.
- Key Properties: Exhibits strong electronic effects due to fluorine’s electronegativity, enhancing nonlinear optical (NLO) properties (e.g., hyperpolarizability: 6.12 × 10⁻³⁰ esu) .
- Applications : Used in optoelectronics and as a precursor for bioactive molecules.
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
3-Bromo-5-(1-hydroxyethyl)pyridine
- Substituents : Hydroxyl group instead of bromine on the ethyl chain.
- Key Properties : Reduced electrophilicity compared to the bromo-ethyl analog; molecular weight = 202.05 g/mol .
- Applications: Potential precursor for esterification or oxidation reactions.
Physicochemical and Electronic Properties
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